molecular formula C25H21N3O2 B2690556 N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-22-5

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2690556
CAS No.: 380910-22-5
M. Wt: 395.462
InChI Key: USIPRHICINFNTJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with phenyl, 4-methylphenyl, and 4-acetylphenyl groups.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-17-8-10-20(11-9-17)24-23(16-28(27-24)22-6-4-3-5-7-22)25(30)26-21-14-12-19(13-15-21)18(2)29/h3-16H,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPRHICINFNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Acylation: The pyrazole intermediate is then acylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Coupling reactions: The final step involves coupling the acetylated pyrazole with 4-methylphenyl and phenyl groups using appropriate coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of the target compound and analogs:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound R1: 4-Acetylphenyl, R2: 4-Methylphenyl, R3: Phenyl Not Provided Not Provided Acetyl group enhances polarity
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) R1: Phenyl, R2: Phenylamino Not Provided 247 Amino group increases hydrogen bonding
5-Amino-N-(4-methylphenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4b) R1: 4-Methylphenyl, R2: Phenylamino Not Provided 178 Methyl group improves lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentyl-1H-pyrazole-3-carboxamide R1: 2,4-Dichlorophenyl, R2: Pentyl Not Provided Not Provided Chlorine substituents enhance receptor affinity
N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide R1: 4-Nitrophenyl, R2: Benzoyl 544.566 Not Provided Nitro and benzoyl groups increase molecular weight

Key Observations :

  • Polarity : The acetyl group in the target compound may improve solubility compared to methyl or halogenated analogs (e.g., 4b or ).
  • Melting Points: Substituents significantly affect melting behavior. For example, 4a (247°C) has a higher m.p. than 4b (178°C), likely due to stronger intermolecular hydrogen bonding from the amino group .

Biological Activity

N-(4-acetylphenyl)-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a notable synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an acetylphenyl group, a methylphenyl group, and a phenyl group attached to a pyrazole ring. Its molecular formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, and it has a molecular weight of 306.36 g/mol.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant antiproliferative activity against various cancer cell lines, including human cervical cancer (HeLa) and pancreatic cancer (SUIT-2). The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Cell Line IC50 (µM) Reference
HeLa15
SUIT-213

In vitro assays demonstrated that substituents on the phenyl rings significantly influence anticancer activity, suggesting that structural modifications could enhance efficacy.

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by modulating the activity of enzymes involved in inflammatory pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are still required to elucidate its spectrum of activity against various pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as EGFR and COX-2.
  • Signal Transduction Modulation : It can affect signal transduction pathways critical for cell proliferation and survival, thereby inducing apoptosis in cancer cells.

Case Studies

  • In Vivo Studies : A study involving mouse models indicated that administration of this compound resulted in significant tumor size reduction compared to controls, highlighting its potential as a therapeutic agent in oncology .
  • Comparative Analysis with Similar Compounds : When compared to other pyrazole derivatives, this compound demonstrated superior activity against specific cancer cell lines, indicating its unique structural advantages .

Q & A

Q. What computational tools predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with FLT3 crystal structures (PDB: 4XUF).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

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